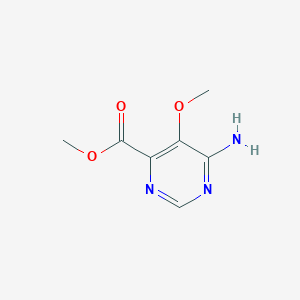![molecular formula C17H13NO2 B2538094 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile CAS No. 477852-88-3](/img/structure/B2538094.png)
4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclizations and Synthesis of Heterocycles
The compound has relevance in the field of organic chemistry, particularly in oxidative cyclizations to synthesize dihydrofuran-3-carbonitriles containing heterocycles. Such cyclizations are facilitated by reagents like manganese(III) acetate, which interact with phenyl substituted derivatives to form products in varying yields. This showcases the compound's utility in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Accurate Oxidation Potentials
Research on benzene and biphenyl derivatives, including compounds similar to 4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile, has provided insights into their accurate oxidation potentials. This is crucial for understanding their redox behavior, which is relevant in designing electrochemical sensors and organic electronic devices. The accurate determination of oxidation potentials enables the prediction of the reactivity and stability of these compounds in various chemical environments (Merkel, Luo, Dinnocenzo, & Farid, 2009).
Precursor Directed Synthesis
The compound serves as a precursor in the regioselective synthesis of partially reduced benzo[e]indenes and benzo[h]quinolines through oxidative cyclization. This illustrates its role in synthesizing complex heterocyclic compounds, which are significant in the development of new drugs and materials with specific functional properties (Singh, Panwar, Yadav, Althagafi, Sahu, & Pratap, 2015).
Photochemical Studies
Studies on the photochemistry of α-oxo-oximes, involving compounds similar to 4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile, have explored their behavior under photolysis, leading to the formation of carbonitriles and other products. This has implications for understanding the photostability and photoinduced reactions of these compounds, which is beneficial for designing light-sensitive materials and photochemical synthesis processes (Baas & Cerfontain, 1979).
Catalysis and Oxidation Reactions
The compound's structural framework is relevant in catalysis, particularly in oxidative reactions facilitated by metal catalysts. Research into vanadium(V) peroxo complexes, for example, has shown the potential for such compounds in the selective oxidation of hydrocarbons, including benzene to phenol. This highlights the role of similar compounds in catalytic processes that are crucial for industrial chemistry and environmental applications (Attanasio, Suber, & Shul’pin, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-13(19)17(11-14-5-3-2-4-6-14)20-16-9-7-15(12-18)8-10-16/h2-11H,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIXSQVRFRUWLQ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2538022.png)
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)



![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)
